Boc-ser-osu
Overview
Description
Mechanism of Action
Target of Action
Boc-Ser-OSu, also known as N-(tert-Butoxycarbonyloxy)succinimide or tert-Butyl N-succinimidyl carbonate , is primarily used as a protective agent for amino functions in the field of peptide synthesis . Its primary targets are the amino groups present in peptide chains .
Mode of Action
This compound interacts with its targets (amino groups) by forming a protective Boc-derivative . This protective group shields the amino function during the synthesis process, preventing unwanted reactions . The Boc group can be removed later under mild acidic conditions, revealing the original amino function .
Biochemical Pathways
The primary biochemical pathway affected by this compound is peptide synthesis . By protecting the amino functions, this compound allows for the selective reaction of other functional groups present in the peptide chain . This facilitates the synthesis of complex peptides with multiple functional groups .
Pharmacokinetics
Its adme properties would likely be influenced by factors such as its size, charge, and the presence of the boc group .
Result of Action
The result of this compound’s action is the successful synthesis of complex peptides with multiple functional groups . By protecting the amino functions, this compound allows for the selective reaction of other functional groups, enabling the creation of peptides that would otherwise be difficult or impossible to synthesize .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the presence of a mild acid is required to remove the Boc group and reveal the original amino function . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Boc-ser-osu plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins to protect the serine residue during the synthesis process. The compound forms a stable bond with the amino group of serine, preventing it from reacting with other reagents. This protection is vital for the successful synthesis of peptides, as it ensures the correct sequence and structure of the final product. This compound is known to interact with enzymes such as peptidases and proteases, which are involved in the cleavage and formation of peptide bonds .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by protecting the serine residues in peptides, which are crucial for cell signaling pathways, gene expression, and cellular metabolism. The presence of this compound ensures that the serine residues remain intact during the synthesis process, allowing for the proper functioning of the synthesized peptides. This protection is essential for maintaining the integrity of cell signaling pathways and ensuring accurate gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the amino group of serine. The compound forms a stable bond with the amino group, preventing it from reacting with other reagents. This interaction is facilitated by the hydroxysuccinimide ester group, which acts as a leaving group during the reaction. The stability of the this compound bond is crucial for the successful protection of the serine residue, ensuring that it remains intact throughout the synthesis process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known for its stability, which allows it to protect the serine residue for extended periods. Over time, this compound can degrade, leading to the loss of protection for the serine residue. This degradation can affect the overall stability and function of the synthesized peptides. Long-term studies have shown that this compound remains effective for several weeks, but its protective effects diminish over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively protects the serine residue without causing any adverse effects. At high doses, this compound can lead to toxicity and adverse effects on cellular function. Studies have shown that high doses of this compound can cause cellular stress and disrupt normal cellular processes. It is essential to carefully control the dosage of this compound to avoid any toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which are responsible for the cleavage and formation of peptide bonds. This compound also affects metabolic flux and metabolite levels by protecting the serine residue, ensuring the proper functioning of the synthesized peptides. This protection is crucial for maintaining the integrity of metabolic pathways and ensuring accurate peptide synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement within the cell. This compound is known to accumulate in specific cellular compartments, where it exerts its protective effects on the serine residue. This localization is essential for the proper functioning of the synthesized peptides and ensures that the serine residue remains protected throughout the synthesis process .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its protective effects on the serine residue. The compound is directed to these compartments through targeting signals and post-translational modifications. These modifications ensure that this compound reaches the correct location within the cell, where it can effectively protect the serine residue. This subcellular localization is crucial for the proper functioning of the synthesized peptides and ensures that the serine residue remains intact throughout the synthesis process .
Preparation Methods
Boc-ser-osu is typically synthesized through solid-phase peptide synthesis (SPPS). The process involves attaching the C-terminal amino acid residue of the target peptide to an insoluble support via its carboxyl group. The α-amino group is protected by the tert-butyloxycarbonyl (Boc) group, and the side-chain functional groups are masked with permanent protecting groups . The synthesis involves the following steps:
Attachment to Resin: The C-terminal amino acid is attached to a resin.
Deprotection: The temporary protecting group masking the α-amino group is removed.
Coupling: The next amino acid, activated for amide bond formation, is added.
Repetition: Steps 2 and 3 are repeated until the desired peptide is obtained.
Cleavage: The final product is cleaved from the resin and purified
Chemical Reactions Analysis
Boc-ser-osu undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be substituted under acidic conditions, producing tert-butyl cations.
Reduction Reactions: Boc-protected amines can be reduced using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Scientific Research Applications
Boc-ser-osu is extensively used in scientific research, particularly in peptide synthesis. Its applications include:
Chemistry: Used in the synthesis of peptides and proteins, facilitating the study of their structure and function.
Biology: Employed in the development of peptide-based drugs and the study of protein-protein interactions.
Industry: Utilized in the production of peptide-based materials and biocompatible polymers.
Comparison with Similar Compounds
Boc-ser-osu is similar to other Boc-protected amino acids, such as Boc-alanine and Boc-lysine. it is unique in its ability to protect the serine residue, which contains a hydroxyl group that can participate in various reactions. Similar compounds include:
Boc-alanine: Used for protecting alanine residues.
Boc-lysine: Used for protecting lysine residues.
Boc-ornithine: Used for protecting ornithine residues
This compound stands out due to its specific application in protecting serine residues, making it invaluable in the synthesis of serine-containing peptides.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O7/c1-12(2,3)20-11(19)13-7(6-15)10(18)21-14-8(16)4-5-9(14)17/h7,15H,4-6H2,1-3H3,(H,13,19)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEYGBZNQMBETA-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)ON1C(=O)CCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C(=O)ON1C(=O)CCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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